molecular formula C8H6ClF2NO2 B13898000 Methyl 4-amino-3-chloro-2,5-difluorobenzoate

Methyl 4-amino-3-chloro-2,5-difluorobenzoate

Katalognummer: B13898000
Molekulargewicht: 221.59 g/mol
InChI-Schlüssel: VHHZZNCQANEYOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-3-chloro-2,5-difluorobenzoate is an organic compound with the molecular formula C8H6ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-chloro-2,5-difluorobenzoate typically involves the esterification of 4-amino-3-chloro-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-3-chloro-2,5-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amino group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols, depending on the specific conditions.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-3-chloro-2,5-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-3-chloro-2,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and difluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-amino-2-chloro-4,5-difluorobenzoate
  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 4-amino-3,5-difluorobenzoate

Uniqueness

Methyl 4-amino-3-chloro-2,5-difluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, chloro, and difluoro groups on the benzene ring allows for unique reactivity and interaction profiles compared to other similar compounds.

Eigenschaften

Molekularformel

C8H6ClF2NO2

Molekulargewicht

221.59 g/mol

IUPAC-Name

methyl 4-amino-3-chloro-2,5-difluorobenzoate

InChI

InChI=1S/C8H6ClF2NO2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,12H2,1H3

InChI-Schlüssel

VHHZZNCQANEYOW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C(=C1F)Cl)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.